molecular formula C5H13ClFNO B1215755 Fluorocholine CAS No. 459424-38-5

Fluorocholine

Cat. No.: B1215755
CAS No.: 459424-38-5
M. Wt: 157.61 g/mol
InChI Key: QJEHIIJVWXGJAB-UHFFFAOYSA-M
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Description

Fluorocholine is a radiolabeled compound primarily used in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient that plays a significant role in various biological processes, including cell membrane synthesis and neurotransmission. This compound is particularly valuable in medical imaging due to its ability to highlight areas of increased cellular activity, which is often indicative of cancerous growths .

Mechanism of Action

Target of Action

Fluorocholine (FCH) is a radiopharmaceutical that is primarily used in PET scans of the prostate . The primary targets of FCH are prostate cancer cells . The compound binds to these cells, allowing for their visualization during PET scans .

Mode of Action

The mode of action of FCH involves its uptake and metabolism by tumor cells . The backbones of cell membranes are made of phospholipid bilayers, of which the major component is phosphatidylcholine . The cell membranes are duplicated at the same rate as the rate of cell duplication . This allows FCH to be incorporated into the cell membrane, making it possible to visualize the cells during a PET scan .

Biochemical Pathways

It is known that fch mimics choline uptake and metabolism by tumor cells . This suggests that FCH may affect the same biochemical pathways as choline, including those involved in cell membrane synthesis and signal transduction .

Pharmacokinetics

FCH exhibits rapid pharmacokinetics in both mice and humans . The biodistribution of FCH is nearly static after 10 minutes, indicating rapid clearance from the circulation . The dose-critical organ is the kidney, which receives the highest radiation dose . The effective dose equivalent (whole body) from administration of FCH is approximately 0.01 Sv for both females and males .

Result of Action

The primary result of FCH action is the visualization of prostate cancer cells during PET scans . This allows for the detection of prostate cancer with a high degree of accuracy . The pooled sensitivities of FCH were found to be 0.93, indicating a high ability to correctly identify positive cases .

Action Environment

The action of FCH can be influenced by various environmental factors. For example, the detection rates of FCH were found to vary depending on the level of prostate-specific antigen (PSA), a marker of prostate cancer . The detection rates were 35% for a PSA level less than 0.5 ng/ml, and up to 94% for a PSA level more than 2.0 ng/ml . This suggests that the efficacy of FCH may be influenced by the biochemical environment within the body.

Biochemical Analysis

Biochemical Properties

Fluorocholine plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids in cell membranes. It is phosphorylated by choline kinase to form this compound phosphate, which is then incorporated into phosphatidylcholine, a major component of cell membranes . This compound interacts with various enzymes, proteins, and biomolecules, including choline kinase, phosphatidylcholine synthase, and phospholipase D. These interactions are essential for maintaining cell membrane integrity and function .

Cellular Effects

This compound significantly impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound uptake is elevated due to increased choline kinase activity, leading to enhanced phosphatidylcholine synthesis and cell membrane proliferation . This increased uptake is associated with aggressive tumor phenotypes and can be used to monitor tumor growth and response to therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is transported into cells via organic cation transporters and is subsequently phosphorylated by choline kinase . The phosphorylated form, this compound phosphate, is incorporated into phosphatidylcholine, contributing to cell membrane synthesis and repair . This compound also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly cleared from the circulation, with its biodistribution becoming nearly static after 10 minutes . This compound is stable over several hours, making it suitable for imaging studies. Long-term effects on cellular function include sustained alterations in cell membrane synthesis and potential changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is effectively taken up by tumor cells, allowing for clear imaging of tumors . At high doses, there may be toxic or adverse effects, including potential damage to the liver and kidneys due to high tracer uptake in these organs . Threshold effects observed in studies indicate that optimal dosing is crucial for accurate imaging and minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to phospholipid synthesis. It is phosphorylated by choline kinase to form this compound phosphate, which is then incorporated into phosphatidylcholine . This pathway is crucial for maintaining cell membrane integrity and function. This compound also interacts with enzymes such as phosphatidylcholine synthase and phospholipase D, which play roles in phospholipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues via organic cation transporters, including OCT2 . It is rapidly taken up by cells and incorporated into cell membranes. The distribution of this compound is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation in tissues . High uptake in liver, kidney, and spleen tissues may present limitations due to relatively high radiation doses .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it is incorporated into phosphatidylcholine . This localization is essential for its role in maintaining cell membrane integrity and function. This compound may also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where phospholipid synthesis occurs . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorocholine is synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of a precursor compound, such as dimethylaminoethanol, with a fluorine-18 labeled fluoromethylating agent. The reaction is carried out under controlled conditions to ensure high radiochemical purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound involves automated synthesis modules. These modules are designed to handle radioactive materials safely and efficiently. The process includes the purification of the product using techniques such as Sep-Pak silica gel chromatography to achieve a radiochemical purity of 99% or higher .

Chemical Reactions Analysis

Types of Reactions: Fluorocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluorocholine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEHIIJVWXGJAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CF.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459424-38-5
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459424-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocholine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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